2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including substitution, cyclization, and possibly amination . The exact process would depend on the starting materials and the specific configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings suggests that the compound may have a rigid, planar structure. The cyclopropyl group could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazine and piperidine rings, as well as the sulfonyl and methoxy groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Cyclin-Dependent Kinase Inhibition
Research into beta-Piperidinoethylsulfides, structurally similar to the compound of interest, has led to the discovery of potent inhibitors of the cyclin-dependent kinase CDK2, crucial for cell cycle regulation. The methodology developed through these studies, involving oxidation to create intermediates followed by a Cope-type elimination, has broad potential applications in medicinal chemistry, indicating a pathway for the development of novel CDK inhibitors (Griffin et al., 2006).
Antimicrobial Activity
New pyridine derivatives, including structures related to the compound , have been synthesized and demonstrated significant antibacterial and antifungal activities. These findings suggest potential for the development of new antimicrobial agents based on modifications of the core structure of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (Patel & Agravat, 2007).
Enamine Oxidation and Aziridination
Investigations into the reaction of N-sulfonyl heterocyclic enamines have led to the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles. This research demonstrates the versatility of enamine chemistry for introducing functional groups into heterocyclic frameworks, potentially applicable for the synthesis of compounds with improved biological activities (Sunose et al., 1998).
Broad-Spectrum Antibacterial Activity
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound of interest, has revealed potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, featuring sulfinyl or sulfonyl groups, offer a foundation for the development of new antibacterial agents with broad-spectrum efficacy (Miyamoto et al., 1987).
Sigma-2 Receptor Affinity and Antiproliferative Activity
Research into sigma-2 receptor agonists has identified 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs as potent compounds with the potential to reverse doxorubicin resistance in breast cancer cells. This highlights the therapeutic potential of compounds structurally related to this compound in cancer treatment (Berardi et al., 2009).
将来の方向性
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-19-12-7-14-8-13(15-12)20-10-3-2-6-16(9-10)21(17,18)11-4-5-11/h7-8,10-11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZTULITYTUPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。